4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride
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Overview
Description
4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride is a chemical compound with the molecular formula C7H4BrClN2O It is characterized by the presence of bromine, chlorine, and a hydroxyimino group attached to a benzimidoyl chloride structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride typically involves the reaction of 4-bromo-2-chlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or hydroxylamines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine or bromine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .
Major Products Formed
The major products formed from these reactions include oximes, nitriles, amines, and substituted benzimidoyl derivatives. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride involves its interaction with specific molecular targets and pathways. For instance, it can act as an electrophile in substitution reactions, where it forms covalent bonds with nucleophilic sites on target molecules. This interaction can lead to the formation of stable adducts, which may exhibit biological activity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-2-chloro-N-hydroxybenZimidoyl chloride include:
- 4-Bromo-2-chlorobenzaldehyde
- 4-Bromo-2-chlorobenzonitrile
- 4-Bromo-2-chlorobenzamide
Uniqueness
The presence of both bromine and chlorine atoms, along with the hydroxyimino group, allows for a wide range of chemical transformations and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
(1Z)-4-bromo-2-chloro-N-hydroxybenzenecarboximidoyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2NO/c8-4-1-2-5(6(9)3-4)7(10)11-12/h1-3,12H/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSBDKCHFBYDMJ-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Cl)C(=NO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Br)Cl)/C(=N/O)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.92 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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